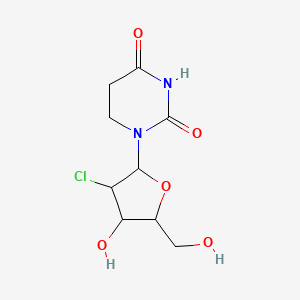
2''-Chloro-2''-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’‘-Chloro-2’‘-deoxyuridine is a synthetic nucleoside analog, structurally similar to thymidine. It is characterized by the substitution of a chlorine atom at the 2’’ position of the deoxyribose sugar.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Chloro-2’‘-deoxyuridine typically involves the halogenation of 2’‘-deoxyuridine. One common method includes the reaction of 2’‘-deoxyuridine with thionyl chloride in the presence of a base, such as pyridine, to introduce the chlorine atom at the 2’’ position . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of 2’‘-Chloro-2’'-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2’‘-Chloro-2’'-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution and ammonia for amino substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with a hydroxyl group yields 2’‘-hydroxy-2’'-deoxyuridine .
Applications De Recherche Scientifique
2’‘-Chloro-2’'-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms.
Medicine: It has shown potential as an antiviral and anticancer agent.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
2’‘-Chloro-2’'-deoxyuridine exerts its effects primarily by inhibiting DNA synthesis. It is incorporated into the DNA strand during replication, leading to chain termination and inhibition of further DNA synthesis . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses . The compound targets thymidylate synthase and DNA polymerase, key enzymes involved in DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’‘-Fluoro-2’'-deoxyuridine: Similar in structure but with a fluorine atom instead of chlorine.
2’‘-Amino-2’'-deoxyuridine: Contains an amino group at the 2’’ position.
Bromodeoxyuridine: Another halogenated nucleoside analog with a bromine atom.
Uniqueness
2’‘-Chloro-2’'-deoxyuridine is unique due to its specific halogenation, which imparts distinct chemical and biological properties. Its chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H13ClN2O5 |
|---|---|
Poids moléculaire |
264.66 g/mol |
Nom IUPAC |
1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h4,6-8,13,15H,1-3H2,(H,11,14,16) |
Clé InChI |
QCDVXQOSDZCSRR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


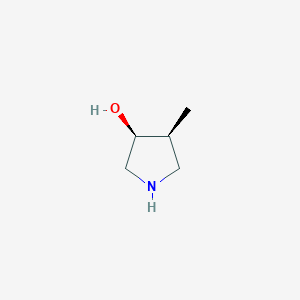

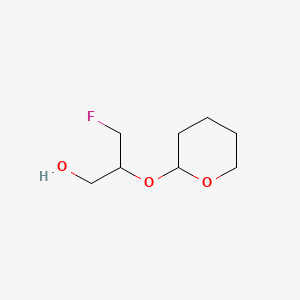
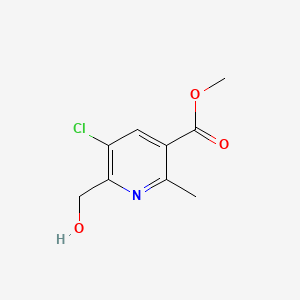
![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)

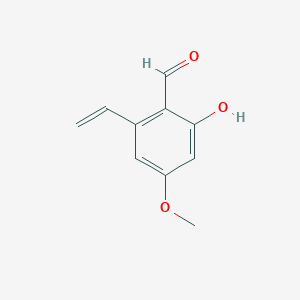
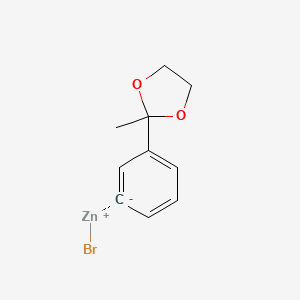
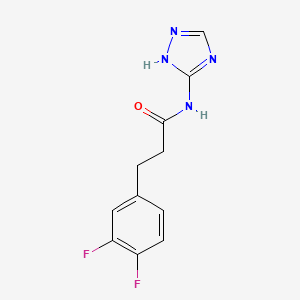
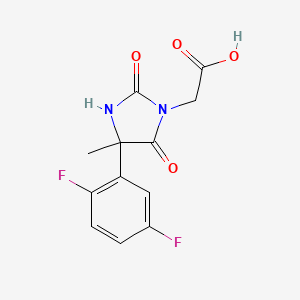

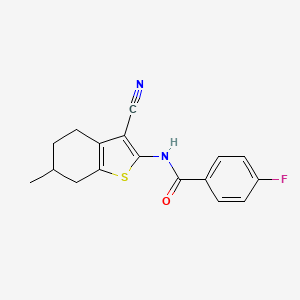
![[1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892231.png)
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
